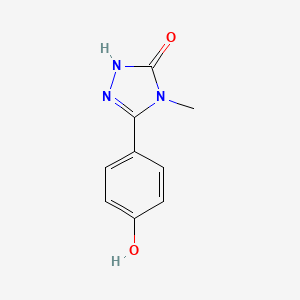
3-(4-hydroxyphenyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-hydroxyphenyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a heterocyclic compound that features a triazole ring substituted with a hydroxyphenyl group and a methyl group
Mecanismo De Acción
Target of Action
Compounds with similar structures have been found to inhibit key enzymes such as α-amylase and α-glucosidase , and 4-hydroxyphenylpyruvate dioxygenase . These enzymes play crucial roles in carbohydrate metabolism and tyrosine catabolism, respectively .
Mode of Action
Similar compounds have been shown to inhibit their target enzymes through a mixed-type and competitive manner . The interaction of the compound with the enzymes is primarily influenced by hydrogen bonding and van der Waals forces .
Biochemical Pathways
Related compounds have been found to impact the carbohydrate hydrolysis pathway by inhibiting key digestive enzymes . This can lead to the regulation of hyperglycemia, which is beneficial for managing diabetes .
Result of Action
Related compounds have demonstrated various biological activities, including antioxidant and anticancer properties .
Action Environment
It is known that environmental factors such as ph, temperature, and presence of other substances can affect the activity and stability of similar compounds .
Análisis Bioquímico
Biochemical Properties
. Its structure suggests potential interactions with various enzymes, proteins, and other biomolecules. For instance, the hydroxyphenyl group might interact with enzymes involved in phenolic metabolism
Cellular Effects
Based on its structure, it could potentially influence cell function by interacting with cellular signaling pathways, influencing gene expression, and altering cellular metabolism
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Future in vitro and in vivo studies could provide valuable insights into these aspects .
Dosage Effects in Animal Models
The effects of EN300-27112677 at different dosages in animal models have not been reported. Future studies could investigate potential threshold effects, as well as any toxic or adverse effects at high doses .
Transport and Distribution
Future studies could investigate any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-hydroxyphenyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-hydroxybenzohydrazide with acetic anhydride and methyl isocyanate. The reaction is carried out in a solvent such as ethanol or acetonitrile, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-hydroxyphenyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The triazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The hydroxy group can be substituted with other functional groups through reactions with appropriate reagents, such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressure.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or pyridine.
Major Products
Oxidation: 3-(4-Oxophenyl)-4-methyl-1H-1,2,4-triazol-5-one.
Reduction: 3-(4-Hydroxyphenyl)-4-methyl-1H-1,2,4-triazoline.
Substitution: 3-(4-Alkoxyphenyl)-4-methyl-1H-1,2,4-triazol-5-one.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been investigated for its potential as an enzyme inhibitor, particularly in the context of oxidative stress pathways.
Medicine: Research has explored its potential as an anticancer agent due to its ability to modulate reactive oxygen species (ROS) levels.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Hydroxyphenyl)propanoic acid: This compound shares the hydroxyphenyl group but has a different core structure.
4-Hydroxyphenylpyruvate: Another compound with a hydroxyphenyl group, but with a different functional group arrangement.
3-(4-Hydroxyphenyl)amino)propanoic acid: A derivative with an amino group instead of a triazole ring.
Uniqueness
3-(4-hydroxyphenyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is unique due to its triazole ring, which imparts distinct chemical properties and reactivity. This makes it a versatile compound for various applications, particularly in the development of new materials and pharmaceuticals.
Propiedades
IUPAC Name |
3-(4-hydroxyphenyl)-4-methyl-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-12-8(10-11-9(12)14)6-2-4-7(13)5-3-6/h2-5,13H,1H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYJPHLZTDZHKMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=O)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-Tert-butyl-N-[cyano-(1-phenylpyrazol-4-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2881000.png)
![2-Amino-6-benzyl-4-(4-hydroxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2881001.png)
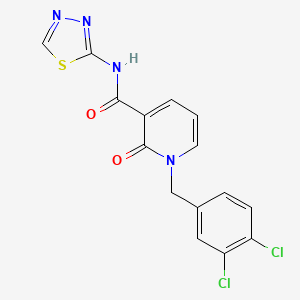
![4-[(4-Benzylpiperazin-1-yl)methyl]-7,8-dimethylchromen-2-one](/img/structure/B2881004.png)
![2-ethoxy-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2881008.png)
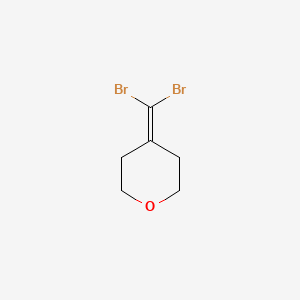
![3-{[2-(Aminomethyl)phenyl]methyl}-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2881014.png)

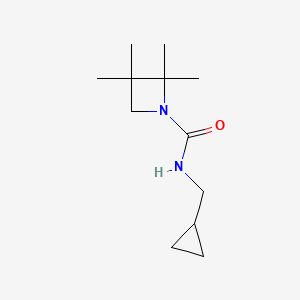
![3-(3-chloro-4-methylphenyl)-6-[(naphthalen-1-yl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2881018.png)
![1-(4-fluorophenyl)-5-oxo-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrrolidine-3-carboxamide](/img/structure/B2881019.png)
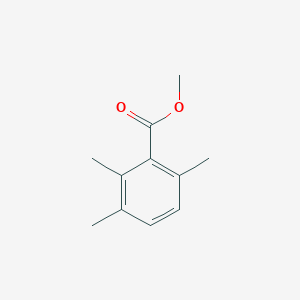
![8-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2881021.png)
![6-(4-Methoxyphenoxy)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2881023.png)
